1-Oxaspiro[4.6]undecan-2-one
CAS No.: 41732-91-6
Cat. No.: VC15993534
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41732-91-6 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1-oxaspiro[4.6]undecan-2-one |
| Standard InChI | InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2 |
| Standard InChI Key | IRLOXNABJNDEKF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC2(CC1)CCC(=O)O2 |
Introduction
Structural and Nomenclature Analysis
The systematic name 1-oxaspiro[4.6]undecan-2-one delineates its molecular architecture:
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Spiro[4.6]: Indicates two fused rings sharing a single atom (spiro carbon), with the first ring containing five members (4 + 1 spiro atom) and the second containing seven members (6 + 1 spiro atom).
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1-Oxa: Specifies an oxygen atom in the five-membered ring.
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2-one: Denotes a ketone functional group at the second position of the undecan backbone.
This bicyclic system imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallographic studies of analogous spiro lactones, such as 2j, reveal distorted chair-like conformations in the larger ring and planar geometries around the lactone moiety .
Synthetic Methodologies
General Acid-Mediated Cyclization
The most efficient route to 1-oxaspiro[4.6]undecan-2-one derivatives involves general procedure B outlined by Just et al. :
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Substrate Preparation: Unactivated alkenes (e.g., 1b) are treated with trifluoroacetic acid (TFA) and trimethylsilyl chloride (TMSCl) in 1,2-dimethoxyethane (DME) at 50°C.
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Cyclization: The reaction proceeds via acid-mediated carbocation formation, followed by intramolecular nucleophilic attack by an amide group to form the lactone ring.
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Workup: Neutralization with NaOH, extraction with dichloromethane (DCM), and purification via silica gel chromatography yield the target spiro lactones.
For 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one (2b), this method achieves a 73% yield (26.7 mg from 0.2 mmol scale) .
Three-Component Variants
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (600 MHz, CDCl3) of 2b :
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δ 3.66–3.71 (m, 1H): Proton adjacent to the lactone oxygen.
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δ 2.41 (s, 6H): N,N-dimethylamino group.
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δ 2.24–2.19 (m, 1H), 2.05–2.01 (m, 1H): Protons on the spiro carbon-bearing rings.
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δ 1.84–1.25 (m, 10H): Aliphatic protons of the undecane backbone.
13C NMR (151 MHz, CDCl3) of 2b :
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δ 174.8: Lactone carbonyl carbon.
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δ 82.7: Spiro carbon.
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δ 63.8, 42.3, 41.9: Oxygen- and nitrogen-bearing carbons.
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δ 35.7–22.3: Aliphatic carbons.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Key absorptions (neat, cm⁻¹) :
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2938, 2860: C-H stretching (aliphatic).
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1770: Lactone C=O stretching.
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1263, 1152: C-O-C asymmetric/symmetric stretching.
Comparative Analysis of Spiro Lactones
Table 1 contrasts structural and synthetic parameters of 1-oxaspiro[4.6]undecan-2-one with related compounds:
Smaller spiro indices correlate with higher ring strain, as evidenced by the lower yields of [4.4] systems compared to [4.6] analogs .
Reactivity and Functionalization
Derivatization at the Amino Group
The N,N-dimethylamino group in 2b permits further modifications:
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Quaternization: Treatment with methyl iodide forms ammonium salts.
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Oxidation: Hydrogen peroxide converts the amine to a nitroxide radical.
These derivatives enhance solubility and enable applications in catalysis or supramolecular chemistry .
Ring-Opening Reactions
Under basic conditions (e.g., NaOH/EtOH), the lactone ring undergoes hydrolysis to yield hydroxycarboxylic acids, providing access to linear precursors for polymer synthesis .
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